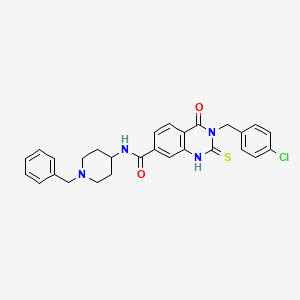

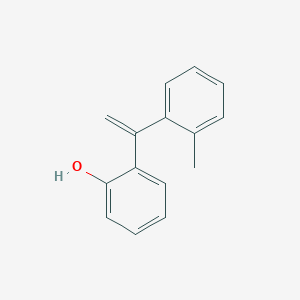

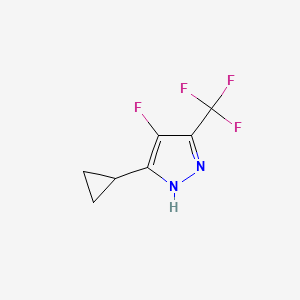

![molecular formula C21H30O3 B14114968 (8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)

(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrocortisone 21-hemisuccinate sodium salt is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is a derivative of hydrocortisone, which is a naturally occurring corticosteroid produced by the adrenal cortex. Hydrocortisone 21-hemisuccinate sodium salt is often used in medical and research settings due to its enhanced solubility and stability compared to hydrocortisone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydrocortisone 21-hemisuccinate sodium salt involves the esterification of hydrocortisone with succinic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, and under anhydrous conditions to prevent hydrolysis. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of hydrocortisone 21-hemisuccinate sodium salt follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone 21-hemisuccinate sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides

Scientific Research Applications

Hydrocortisone 21-hemisuccinate sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in cell culture media to study the effects of glucocorticoids on cell differentiation and proliferation.

Medicine: Utilized in the treatment of inflammatory and autoimmune conditions due to its potent anti-inflammatory properties.

Industry: Applied in the formulation of pharmaceutical products, particularly in injectable and topical preparations .

Mechanism of Action

Hydrocortisone 21-hemisuccinate sodium salt exerts its effects by binding to glucocorticoid receptors. This binding initiates the transcription of anti-inflammatory and immunosuppressive mediators while inhibiting proinflammatory cytokine activity. The compound’s mechanism of action involves the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability, leading to reduced inflammation .

Comparison with Similar Compounds

Hydrocortisone: The parent compound, less soluble and stable compared to its hemisuccinate derivative.

Dexamethasone: Another synthetic glucocorticoid with higher potency but different pharmacokinetic properties.

Prednisolone: A synthetic corticosteroid with similar anti-inflammatory effects but different metabolic pathways .

Uniqueness: Hydrocortisone 21-hemisuccinate sodium salt is unique due to its enhanced solubility and stability, making it more suitable for certain medical and research applications. Its ability to be used in aqueous solutions without significant degradation sets it apart from other glucocorticoids .

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-21-10-9-14(22)11-13(21)3-4-17-15-5-6-18(20(23)12-24-2)16(15)7-8-19(17)21/h11,15-19H,3-10,12H2,1-2H3/t15-,16?,17+,18?,19+,21+/m1/s1 |

InChI Key |

HQXTWVLROQZQHG-RVJHTZTBSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CCC4[C@H]3CCC4C(=O)COC |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4C3CCC4C(=O)COC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

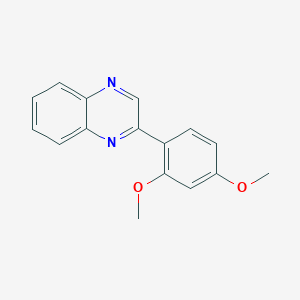

![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)

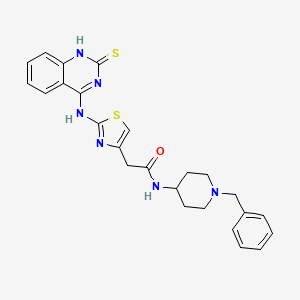

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)

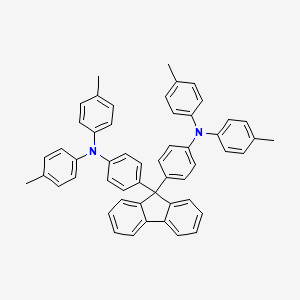

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)

![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)